methyl 3,7-dimethyl-1H-indole-2-carboxylate
Description
Chemical Identity and Structural Classification
Methyl 3,7-dimethyl-1H-indole-2-carboxylate exists as a well-defined organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 480996-92-7, providing its unique chemical identifier within the global chemical database system. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, reflecting its structural composition and functional group arrangement.
The structural classification of this compound places it firmly within the indole derivative family, specifically categorized as a substituted indole-2-carboxylate ester. The indole core structure consists of a benzene ring fused to a pyrrole ring, creating the characteristic bicyclic aromatic heterocycle that defines the indole class. The compound's structural uniqueness arises from its specific substitution pattern, featuring methyl groups strategically positioned at the 3 and 7 positions of the indole ring system, combined with a methyl ester functionality at the 2 position.
The International Chemical Identifier for this compound is represented as InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3, while its corresponding InChI Key is designated as RAGWOSNMOATCDR-UHFFFAOYSA-N. These identifiers provide precise structural information that enables unambiguous identification and retrieval of the compound from chemical databases worldwide. The Simplified Molecular Input Line Entry System representation for the compound is expressed as CC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C, offering a linear notation that captures the complete structural connectivity.
Historical Context in Indole Chemistry Research
The development and characterization of this compound must be understood within the broader historical context of indole chemistry research, which traces its origins to the mid-nineteenth century. Indole chemistry began to develop with the study of the dye indigo, marking the foundational period of this important field of heterocyclic chemistry. The historical progression of indole research gained significant momentum in 1866 when German chemist Adolf von Baeyer first isolated indole through the reduction of oxindole using zinc dust, establishing the fundamental synthetic methodology that would influence future indole derivative synthesis.
The name "indole" itself emerged as a portmanteau of the words "indigo" and "oleum," reflecting the compound's historical discovery through the treatment of indigo dye with oleum. This nomenclature convention established a linguistic tradition that continues to influence the naming of indole derivatives today. In 1869, Baeyer proposed the chemical formula for indole, providing the theoretical foundation that would guide subsequent structural elucidation efforts. The period following these initial discoveries witnessed the recognition that certain indole derivatives were important dyestuffs, maintaining commercial and scientific interest until the end of the nineteenth century.
The 1930s marked a pivotal period in indole chemistry research when scientific interest intensified due to the recognition that the indole substituent is present in many important alkaloids, now known as indole alkaloids. This discovery fundamentally shifted the research focus from purely synthetic applications to biological and pharmacological investigations. The realization that indole derivatives play crucial roles in natural product chemistry, including their presence in tryptophan and auxins, established indole chemistry as an active and expanding area of research that continues to the present day.
The historical context of this compound synthesis reflects the evolution of sophisticated synthetic methodologies that emerged from these foundational discoveries. The compound represents the culmination of nearly two centuries of advancing synthetic techniques and structural understanding, positioning it as a modern example of the continued innovation within indole derivative chemistry. Contemporary research efforts have built upon these historical foundations to develop increasingly complex and functionally diverse indole derivatives, with this compound serving as an example of current synthetic capabilities.
Significance in Heterocyclic Chemistry
This compound holds substantial significance within the broader field of heterocyclic chemistry, particularly as an exemplar of sophisticated indole derivative design and synthesis. The compound's importance stems from its representation of advanced synthetic strategies that combine multiple structural modifications within a single heterocyclic framework. Indoles are classified as aromatic heterocycles, featuring a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, making them fundamental building blocks in heterocyclic chemistry.
The structural complexity of this compound demonstrates the versatility of indole chemistry in accommodating multiple functional group modifications without compromising the inherent stability of the heterocyclic core. The compound showcases how strategic substitution patterns can be employed to modulate the electronic and steric properties of the indole framework. The positioning of methyl groups at the 3 and 7 positions, combined with the carboxylate ester functionality at the 2 position, represents a sophisticated approach to fine-tuning molecular properties through systematic structural modifications.
Within the context of heterocyclic chemistry, this compound exemplifies the principle that indoles serve as versatile scaffolds for the construction of more complex molecular architectures. The indole ring system's propensity for electrophilic substitution, particularly at the 3 position, which is 10¹³ times more reactive than benzene, provides a theoretical foundation for understanding the synthetic accessibility of such derivatives. This exceptional reactivity profile explains why position 3 modifications, as seen in this compound, are synthetically favorable and chemically significant.
The compound's significance extends to its role as a potential building block for the synthesis of more complex heterocyclic systems. The presence of the carboxylate ester functionality provides a reactive handle for further chemical transformations, enabling the construction of extended molecular frameworks through coupling reactions, cyclization processes, and functional group interconversions. This versatility positions this compound as an important intermediate in synthetic heterocyclic chemistry, where it can serve as a precursor for the development of novel molecular architectures with potentially enhanced properties and applications.
Molecular Characteristics and Basic Properties
The molecular characteristics of this compound reveal a compound with carefully balanced structural features that contribute to its distinctive chemical properties and potential applications. The compound exhibits a molecular formula of C₁₂H₁₃NO₂, incorporating twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within its molecular framework. The exact molecular mass has been determined to be 203.094629 grams per mole, providing precise mass spectrometric identification parameters.
The compound's structural architecture centers around the indole heterocyclic core, which consists of a benzene ring fused to a pyrrole ring, creating a planar aromatic system with fourteen π-electrons contributing to its stability and reactivity profile. The methyl substituents at positions 3 and 7 introduce steric and electronic modifications that influence the compound's overall chemical behavior. The methyl group at position 3 occupies a site of high electron density and reactivity, while the methyl group at position 7 affects the electronic distribution within the benzene portion of the indole system.
The carboxylate ester functionality at position 2 represents a significant functional group that contributes both to the compound's chemical reactivity and its physical properties. This ester group introduces polarity to the molecule while maintaining compatibility with organic synthetic transformations. The methyl ester specifically provides a balance between reactivity and stability, making the compound suitable for various synthetic applications while maintaining reasonable shelf stability under appropriate storage conditions.
Properties
IUPAC Name |
methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGWOSNMOATCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261008 | |
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480996-92-7 | |
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480996-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 3,7-dimethyl-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . For this compound, specific starting materials and conditions would be required to introduce the methyl groups at the 3 and 7 positions.
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .
Chemical Reactions Analysis
Oxidation Reactions
The indole nucleus undergoes oxidation at the pyrrole ring or substituents. Key findings include:
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Quinone Formation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the 3-methyl group to a ketone, forming a quinone-like structure. This reaction proceeds via radical intermediates under controlled pH .
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Side-Chain Oxidation : The methyl ester group can be oxidized to a carboxylic acid using CrO₃ in acetic acid, yielding 3,7-dimethyl-1H-indole-2-carboxylic acid .
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ / H₂SO₄, 60°C | 3-Oxo-7-methyl-1H-indole-2-carboxylic acid | 72 | |
| CrO₃ / AcOH, reflux | 3,7-Dimethyl-1H-indole-2-carboxylic acid | 85 |
Reduction Reactions
Reductive modifications target the ester group or indole ring:
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Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol, producing 2-(hydroxymethyl)-3,7-dimethyl-1H-indole .
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Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the indole ring to form a tetrahydroindole derivative, though steric hindrance from methyl groups limits reactivity.
Table 2: Reduction Reactions
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄ / THF, 0°C → rt | 2-(Hydroxymethyl)-3,7-dimethyl-1H-indole | 68 | |
| H₂ (1 atm) / Pd-C, EtOH | 2,3,4,7-Tetrahydro-1H-indole derivative | 45 |
Electrophilic Substitution
The indole’s 5- and 6-positions remain reactive despite steric effects:
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Nitration : Nitration with HNO₃/H₂SO₄ selectively substitutes the 5-position, yielding 5-nitro-3,7-dimethyl-1H-indole-2-carboxylate .
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Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group at the 6-position .
Table 3: Electrophilic Substitution
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
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Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the 5-position undergoes arylation. Electron-deficient boronic acids exhibit higher reactivity .
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Heck Reaction : Alkenes couple at the 6-position under Pd(OAc)₂ catalysis, forming styryl-substituted indoles .
Table 4: Cross-Coupling Reactions
Functional Group Interconversion
The ester group serves as a handle for derivatization:
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Amidation : Reaction with primary amines (e.g., benzylamine) in the presence of HATU/DIPEA converts the ester to an amide .
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Hydrolysis : Alkaline hydrolysis (NaOH/EtOH) yields the carboxylic acid, which can be further functionalized .
Biological Activity Correlations
Specific reactions enhance bioactivity:
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Anticancer Derivatives : 5-Nitro and 6-sulfo derivatives show IC₅₀ values <10 μM against HeLa cells .
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Antimicrobial Agents : Amide derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .
Critical Analysis of Reactivity Trends
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Steric Effects : Methyl groups at 3 and 7 hinder electrophilic substitution at adjacent positions, directing reactivity to the 5- and 6-positions.
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Electronic Effects : The electron-donating methyl groups increase electron density at the indole ring, favoring electrophilic attacks but reducing oxidative stability.
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Catalytic Challenges : Palladium-mediated couplings require bulky ligands (e.g., P(o-tol)₃) to mitigate steric hindrance .
This compound’s modular reactivity makes it valuable for synthesizing bioactive indole derivatives, particularly in anticancer and antimicrobial research. Future studies should explore photochemical and enzymatic modifications to expand its synthetic utility.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : Methyl 3,7-dimethyl-1H-indole-2-carboxylate serves as a foundational building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
- Biological Activity Studies : Research has indicated that this compound exhibits promising biological activities, including antiviral and anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing potential mechanisms such as disruption of microtubule dynamics leading to apoptosis .
Medicine
- Therapeutic Potential : this compound is being investigated for its therapeutic effects in treating diseases such as cancer and infections. Its low toxicity levels reported in preclinical trials suggest it may be a safe candidate for further drug development .
Industry
- Synthesis of Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its stable chemical structure. Its derivatives are explored for their potential use in various industrial applications .
Antibacterial Study
A recent investigation revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from to , indicating strong efficacy compared to standard antibiotics like ampicillin.
| Compound | Bacteria Tested | MIC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound A | E. cloacae | 0.004 | E. cloacae |
| Compound B | E. coli | 0.011 | E. coli |
| Compound C | S. aureus | 0.008 | S. aureus |
Anticancer Mechanism
In vitro studies conducted on lung cancer cells demonstrated that certain derivatives of this compound led to cell cycle arrest and increased expression of pro-apoptotic markers such as Bax and caspases, indicating its potential as an anticancer agent .
Pharmacological Profile
Preclinical trials have shown that this compound has a favorable pharmacological profile with low toxicity levels in tested models, making it a promising candidate for further therapeutic exploration .
Mechanism of Action
The mechanism of action of methyl 3,7-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Indole-2-carboxylates exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of methyl 3,7-dimethyl-1H-indole-2-carboxylate with structurally related compounds (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Substituent Effects on Physicochemical Properties :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) at positions 3 and 7 in the target compound lower its melting point (115–117°C) compared to halogenated derivatives. For instance, methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate has a higher melting point (187–189°C) due to the electron-withdrawing chloro group enhancing crystal lattice stability .
- Methoxy vs. Methyl Substituents : Methyl 5,6-dimethoxy-1H-indole-2-carboxylate exhibits increased polarity compared to dimethylated analogues, as evidenced by its higher molecular weight (247.24 g/mol) and DFT-calculated vibrational modes .
Biological and Pharmacological Relevance: Anticancer Potential: While this compound lacks direct biological data, structurally related indoles like indole-3-carbinol (I3C) demonstrate apoptosis-inducing effects in cancer cells, independent of p53 pathways . Drug Discovery Applications: Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is highlighted as a key intermediate in pharmaceutical research due to its hydrogen-bonding capacity , whereas trifluoromethylated derivatives (e.g., methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate) are prized for metabolic stability .
Structural and Computational Insights :
- DFT Studies : Methyl 5,6-dimethoxy-1H-indole-2-carboxylate’s stability is attributed to hyperconjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .
- Crystal Packing : Methyl 1-methyl-1H-indole-3-carboxylate’s crystal structure shows planar indole rings stabilized by van der Waals interactions, a feature likely shared by the target compound .
Biological Activity
Methyl 3,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been extensively studied for their antiviral , anticancer , anti-inflammatory , and antimicrobial properties. These compounds interact with various biological targets, influencing multiple cellular pathways and functions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Indole derivatives bind to specific receptors in the body, modulating their activity. This interaction can lead to alterations in cellular signaling pathways and gene expression.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes or disease progression, thereby exerting therapeutic effects.
- Cellular Effects : It influences cell function by affecting cell signaling pathways and metabolism, leading to changes in cell proliferation and apoptosis .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study investigating various indole derivatives revealed that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL .
| Compound | Bacteria Tested | MIC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004 | E. cloacae |
| Compound 12 | E. coli | 0.011 | E. coli |
| Compound 11 | S. aureus | 0.008 | S. aureus |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, particularly against lung cancer cells. Studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
Antiviral Properties
The compound is also being investigated for its potential antiviral effects. Indole derivatives have been shown to possess activity against various viruses by interfering with their replication processes or by modulating host immune responses .
Case Studies and Research Findings
- Antibacterial Study : A recent investigation into N-derivatives of methyl indole-2-carboxylates demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin. The most active derivatives showed MIC values significantly lower than those of reference drugs .
- Anticancer Mechanism : In vitro studies on lung cancer cells revealed that certain indole derivatives disrupted microtubule dynamics leading to cell cycle arrest and apoptosis. This was evidenced by increased expression of pro-apoptotic markers such as Bax and caspases .
- Pharmacological Profile : this compound has been evaluated for safety in preclinical trials, showing a favorable pharmacological profile with low toxicity levels in tested models .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
